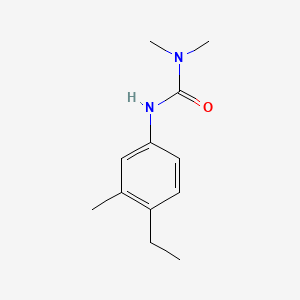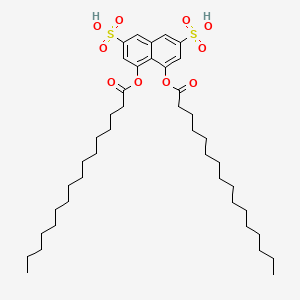![molecular formula C14H16N4 B12798160 8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37598-81-5](/img/structure/B12798160.png)
8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- is a heterocyclic compound with significant pharmacological potential. This compound belongs to the benzoquinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and reduction steps. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8-methoxy-: Similar structure but with a methoxy group, leading to different pharmacological properties.
1,3-Diamino-5,6-dihydro-8-methoxybenzo(f)quinazoline: Another derivative with distinct biological activities.
Uniqueness
Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
37598-81-5 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
8,9-dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-7-5-9-3-4-11-12(10(9)6-8(7)2)13(15)18-14(16)17-11/h5-6H,3-4H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
BHVQGUJCKBZIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(CC2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


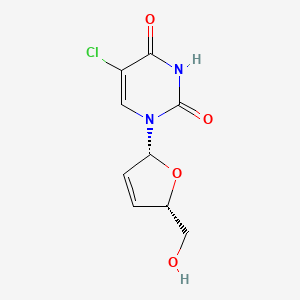
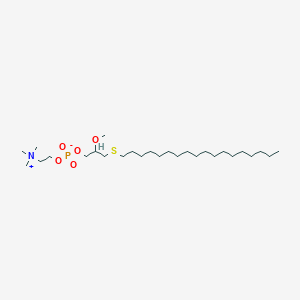
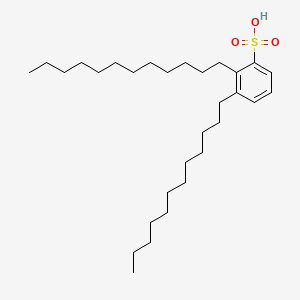

![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
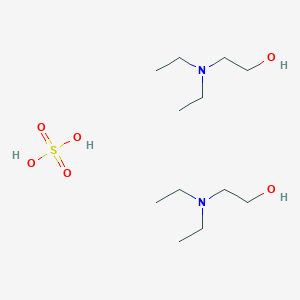
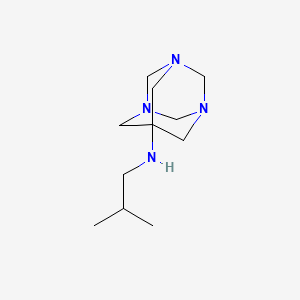
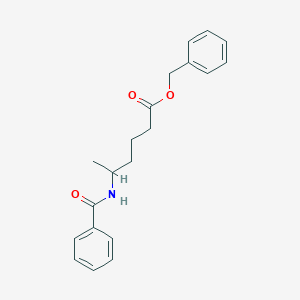

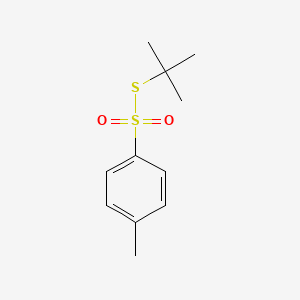
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
